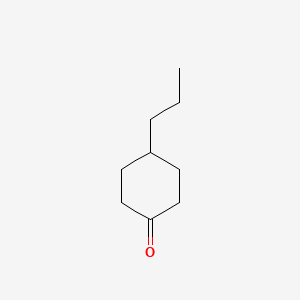

4-Propylcyclohexanone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-propylcyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O/c1-2-3-8-4-6-9(10)7-5-8/h8H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQEDLIZOPMNZMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CCC(=O)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9048198 | |

| Record name | 4-Propylcyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9048198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [Alfa Aesar MSDS] | |

| Record name | 4-Propylcyclohexanone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11224 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

40649-36-3 | |

| Record name | 4-Propylcyclohexanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40649-36-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Propylcyclohexanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040649363 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Propylcyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9048198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-propylcyclohexanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.836 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Propylcyclohexanon | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-PROPYLCYCLOHEXANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9735699W19 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Propylcyclohexanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Propylcyclohexanone (CAS No. 40649-36-3), a key chemical intermediate. This document details its physicochemical properties, synthesis, spectroscopic analysis, and safety information, presented in a format tailored for researchers and professionals in the chemical and pharmaceutical sciences.

Core Properties and Specifications

This compound is a colorless liquid with a chemical formula of C₉H₁₆O.[1][2] It is a derivative of cyclohexanone with a propyl group at the fourth position. Its properties make it a versatile building block in organic synthesis.

Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| CAS Number | 40649-36-3 | [1][3] |

| Molecular Formula | C₉H₁₆O | [1][2] |

| Molecular Weight | 140.22 g/mol | [1][4] |

| Appearance | Liquid | [1] |

| Density | 0.91 g/cm³ at 20 °C | [1] |

| Boiling Point | 219 °C at 1013 hPa | [1] |

| Melting Point | < -70 °C | [1] |

| Flash Point | 90 °C (closed cup) | [1] |

| Vapor Pressure | 0.23 hPa at 20 °C | [1] |

| Solubility in Water | 1.96 g/L | [1] |

| Autoignition Temperature | 320 °C | [1] |

| pH | 6.0 (2 g/L in H₂O at 20 °C) | [1][5] |

Synthesis of this compound

A common synthetic route to this compound involves the hydrogenation of 4-propylphenol.[6][7] This process is typically carried out in a high-pressure reactor using a catalyst.

Experimental Protocol: Hydrogenation of 4-Propylphenol

This protocol outlines a general procedure for the synthesis of this compound.

Materials:

-

4-Propylphenol

-

Platinum-based catalyst (e.g., 2 wt% Pt on a support)

-

Deionized Water

-

Ethyl acetate

-

2-Isopropylphenol (as an internal standard for GC analysis)

-

Hydrogen gas (H₂)

-

High-pressure batch reactor (e.g., OM Lab-Tech MMJ-100, SUS316, 100 mL)

-

Gas chromatograph (GC)

-

Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

-

Reactor Charging: To a pre-dried high-pressure batch reactor, add 4-propylphenol (e.g., 5.0 mmol, 681 mg), the catalyst (e.g., 98 mg of 2 wt% Pt catalyst), and deionized water (40 mL).[6]

-

Pressurization: Seal the reactor and pressurize it with hydrogen gas to 2 MPa at room temperature.[6]

-

Reaction: Heat the reactor to the desired reaction temperature while maintaining continuous stirring at 600 rpm. The reaction is typically maintained at this temperature for 1 hour.[6] The point at which the mixture reaches the set temperature is considered time "0".[6]

-

Cooling and Depressurization: After the reaction period, cool the reactor to room temperature and carefully vent the excess hydrogen pressure.

-

Extraction: Extract the reaction mixture with ethyl acetate.[6]

-

Analysis: Analyze the organic layer by gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) to determine the conversion and product distribution. Use an internal standard like 2-isopropylphenol for quantitative analysis.[6]

-

Catalyst Recovery: The catalyst can be recovered by centrifugation, followed by washing with ethyl acetate and drying in an oven at 120 °C for 2 hours for potential reuse.[6]

Caption: Synthesis Workflow of this compound.

Spectroscopic and Chromatographic Analysis

The characterization of this compound is crucial for confirming its identity and purity. Standard analytical techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Gas Chromatography (GC).

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule.[4]

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is used to separate the compound from any impurities and to determine its mass-to-charge ratio, confirming its molecular weight.[4][8]

-

Infrared (IR) Spectroscopy: The IR spectrum reveals the presence of functional groups, most notably the strong absorption band characteristic of the ketone (C=O) group.[2][4]

-

Gas Chromatography (GC): GC is employed to assess the purity of the synthesized compound, with assays often requiring ≥99.0% purity.[1]

Caption: Analytical Workflow for this compound.

Safety and Handling

This compound is classified as a combustible liquid and requires careful handling.[1]

GHS Hazard Information

| Hazard Statement | Code | Reference |

| Causes skin irritation | H315 | [1][5] |

| May cause an allergic skin reaction | H317 | [5] |

| Harmful to aquatic life with long lasting effects | H412 | [1][5] |

Precautionary Statements: Users should avoid breathing dust, fumes, gas, mist, vapors, or spray (P261), wash skin thoroughly after handling (P264), avoid release to the environment (P273), and wear protective gloves (P280).[5] In case of skin contact, wash with plenty of water (P302 + P352).[1][5]

Toxicological Data

| Test | Result | Species | Reference |

| LD₅₀ (Oral) | >2000 mg/kg | Rat | [1] |

Applications

This compound serves as an important intermediate in the synthesis of more complex molecules. For instance, it is a precursor for the production of cis-4-propylcyclohexanol, which is a key intermediate in the manufacturing of liquid crystal displays.[9]

References

- 1. This compound for synthesis 40649-36-3 [sigmaaldrich.com]

- 2. This compound [webbook.nist.gov]

- 3. This compound | 40649-36-3 [chemicalbook.com]

- 4. This compound | C9H16O | CID 142482 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. merckmillipore.com [merckmillipore.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. prepchem.com [prepchem.com]

- 8. This compound [webbook.nist.gov]

- 9. mdpi.com [mdpi.com]

4-Propylcyclohexanone molecular structure and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 4-propylcyclohexanone, a key intermediate in various chemical syntheses, including for liquid crystal materials.[1] This document adheres to stringent data presentation and visualization requirements for a scientific audience.

Molecular Structure and Identification

This compound is a cyclic ketone with a propyl group substituted at the fourth position of the cyclohexanone ring.

IUPAC Name: 4-propylcyclohexan-1-one[2]

Molecular Formula: C₉H₁₆O[3]

Molecular Weight: 140.22 g/mol [2][4]

Chemical Structure:

Physicochemical and Spectroscopic Data

The following tables summarize key quantitative data for this compound, facilitating easy comparison and reference.

Table 1: Physical and Chemical Properties

| Property | Value | Reference |

| CAS Number | 40649-36-3 | [4] |

| Appearance | Liquid | [2][4] |

| Boiling Point | 219 °C at 1013 hPa | |

| Melting Point | < -70 °C | |

| Density | 0.91 g/cm³ at 20 °C | |

| Vapor Pressure | 0.23 hPa at 20 °C | |

| Solubility in Water | 1.96 g/L | |

| Refractive Index | n20/D 1.453 | [4] |

Table 2: Spectroscopic Data

| Technique | Data Summary |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Available in NIST Mass Spectrometry Data Center.[2][5] |

| Infrared (IR) Spectroscopy | Vapor phase IR spectrum available.[2][3] |

| ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy | Spectrum available.[2] |

Experimental Protocols

Detailed methodologies for the synthesis and a key reaction of this compound are provided below.

Synthesis of this compound from 4-Propylphenol

This protocol describes the catalytic hydrodeoxygenation (HDO) of 4-propylphenol to produce this compound.[6]

Materials:

-

4-Propylphenol (5.0 mmol, 681 mg)

-

Catalyst (2 wt% Pt loading, 98 mg)

-

Water (40 mL)

-

Hydrogen (H₂) gas

-

Ethyl acetate

-

2-Isopropylphenol (internal standard)

Equipment:

-

High-pressure batch reactor (e.g., OM Lab-Tech MMJ-100, SUS316, 100 mL)

-

Gas chromatograph (GC) with a capillary column (e.g., Shimadzu GC-14B with HR-1 column)

-

Gas chromatograph-mass spectrometer (GC-MS) (e.g., Shimadzu GC-2010/PARVUM2)

-

Centrifuge

-

Oven

Procedure:

-

The high-pressure batch reactor is well-dried.

-

4-Propylphenol, the catalyst, and water are added to the reactor.[6]

-

The reactor is pressurized with H₂ to 2 MPa at room temperature.

-

The reactor is heated to the desired reaction temperature while maintaining continuous stirring at 600 rpm.

-

The reaction is maintained at the set temperature for 1 hour.[6]

-

After the reaction, the reactor is cooled to room temperature.

-

The reaction mixture is extracted with ethyl acetate.

-

The organic layer is analyzed by GC and GC-MS using 2-isopropylphenol as an internal standard to determine the yield of this compound and other products.[6]

-

The catalyst can be recovered by centrifugation, washed with ethyl acetate, and dried in an oven at 120 °C for 2 hours for reuse.[6]

Enzymatic Reduction of this compound to cis-4-Propylcyclohexanol

This protocol details the biotransformation of this compound into cis-4-propylcyclohexanol using a mutant alcohol dehydrogenase.[7]

Materials:

-

This compound (125 g/L)

-

LK-TADH (mutant alcohol dehydrogenase from Lactobacillus kefir) cell lysate (30 g/L)

-

GDH (glucose dehydrogenase) cell lysate (10 g/L)

-

NAD⁺ (0.1 g/L)

-

Glucose (in a 1.2 mol/mol ratio to the substrate)

-

2 M Sodium Carbonate (Na₂CO₃)

-

Ethyl acetate

-

Anhydrous sodium sulfate

Equipment:

-

2 L reaction vessel

-

pH controller

-

Stirrer

-

Extraction funnel

-

Rotary evaporator

Procedure:

-

In a 2 L reaction system, this compound, LK-TADH cell lysate, GDH cell lysate, NAD⁺, and glucose are combined.

-

The reaction is maintained at a temperature of 35 °C.

-

The pH of the reaction mixture is maintained between 7.0 and 8.0 by the automated addition of 2 M Na₂CO₃.[7]

-

The reaction is monitored until the complete transformation of this compound (approximately 5 hours).

-

Once the reaction is complete, the solution is extracted three times with ethyl acetate.[7]

-

The combined organic layers are dried over anhydrous sodium sulfate.

-

The solvent is removed by rotary evaporation to yield the final product, cis-4-propylcyclohexanol.[7]

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate the experimental workflows described above.

Caption: Synthesis workflow of this compound.

Caption: Enzymatic reduction of this compound.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | C9H16O | CID 142482 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [webbook.nist.gov]

- 4. 4-丙基环己基酮 ≥99.0% | Sigma-Aldrich [sigmaaldrich.cn]

- 5. This compound [webbook.nist.gov]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. mdpi.com [mdpi.com]

An In-depth Technical Guide to 4-Propylcyclohexanone: Properties, Synthesis, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 4-Propylcyclohexanone. It includes detailed experimental protocols for its synthesis and key chemical transformations, alongside a summary of its known applications. The information is presented to support research and development activities in the chemical and pharmaceutical sciences.

Core Physical and Chemical Properties

This compound is a colorless liquid with a characteristic odor. Its fundamental properties are summarized in the tables below, providing a ready reference for experimental design and safety considerations.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₆O | [1] |

| Molecular Weight | 140.22 g/mol | [1] |

| CAS Number | 40649-36-3 | [1] |

| Appearance | Liquid | |

| Boiling Point | 219 °C at 1013 hPa | [2] |

| Melting Point | < -70 °C | [2] |

| Density | 0.907 g/cm³ at 20 °C | |

| Solubility in Water | 1.96 g/L | [2] |

| Vapor Pressure | 0.23 hPa at 20 °C | [2] |

| Refractive Index | n20/D 1.453 |

Table 2: Safety and Handling Information for this compound

| Property | Value | Reference(s) |

| Flash Point | 86 °C (closed cup) | [2] |

| Autoignition Temperature | 320 °C | [2] |

| GHS Hazard Statements | H315: Causes skin irritationH317: May cause an allergic skin reactionH412: Harmful to aquatic life with long lasting effects | [3] |

| GHS Precautionary Statements | P261, P264, P272, P273, P280, P302 + P352 | [3] |

| Storage Class | 10: Combustible liquids |

Synthesis and Analysis: Experimental Protocols

The synthesis of this compound is most commonly achieved through the catalytic hydrogenation of 4-propylphenol. The following protocol provides a detailed methodology for this transformation.

Synthesis of this compound from 4-Propylphenol

This procedure outlines the catalytic hydrogenation of 4-propylphenol to produce this compound.

Experimental Workflow for the Synthesis of this compound

Caption: Workflow for the synthesis of this compound.

Materials:

-

4-Propylphenol (5.0 mmol, 681 mg)

-

2 wt% Platinum on carbon catalyst (98 mg)

-

Deionized water (40 mL)

-

Hydrogen gas

-

Ethyl acetate

-

2-Isopropylphenol (internal standard for GC analysis)

Equipment:

-

High-pressure batch reactor (e.g., OM Lab-Tech MMJ-100, SUS316, 100 mL)

-

Magnetic stirrer with heating capabilities

-

Gas chromatograph (GC) with a flame ionization detector (FID)

-

Gas chromatograph-mass spectrometer (GC-MS)

-

Centrifuge

Procedure:

-

To a pre-dried high-pressure batch reactor, add 4-propylphenol (5.0 mmol, 681 mg), the platinum catalyst (98 mg), and deionized water (40 mL).[1]

-

Seal the reactor and pressurize it with hydrogen gas to 2 MPa at room temperature.[1]

-

While continuously stirring at 600 rpm, heat the reactor to the desired reaction temperature and maintain it for 1 hour.[1]

-

After the reaction is complete, cool the reactor to room temperature.[1]

-

Transfer the reaction mixture to a separatory funnel and extract the aqueous phase with ethyl acetate.

-

Collect the organic layer for analysis.

-

The catalyst can be recovered by centrifugation, washed with ethyl acetate, and dried in an oven at 120 °C for 2 hours for reuse.[1]

Gas Chromatography (GC) Analysis

Protocol for GC Analysis of this compound

Caption: General workflow for GC analysis of this compound.

Instrumentation:

-

Gas Chromatograph equipped with a flame ionization detector (FID) (e.g., Shimadzu GC-14B).[1]

-

Capillary column (e.g., HR-1, 0.25 mm I.D. × 50 µm).[1]

Procedure:

-

Prepare a sample of the organic layer from the synthesis, diluted in ethyl acetate, and add a known amount of 2-isopropylphenol as an internal standard.[1]

-

Inject the sample into the GC.

-

The typical temperature program is to hold at an initial temperature, then ramp to a final temperature to ensure separation of all components.

-

Identify the peaks corresponding to this compound and the internal standard based on their retention times.

-

Quantify the amount of this compound by comparing its peak area to that of the internal standard.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

For structural confirmation and identification of byproducts, GC-MS is employed.

Instrumentation:

-

Gas Chromatograph-Mass Spectrometer (e.g., Shimadzu GC-2010/PARVUM2).[1]

-

Capillary column (same as for GC analysis).[1]

Procedure:

-

The sample is introduced into the GC-MS under the same conditions as the GC analysis.

-

The separated components are then ionized and fragmented in the mass spectrometer.

-

The resulting mass spectrum for each peak provides a fragmentation pattern that can be used to confirm the identity of this compound and other components by comparison to spectral libraries.

Chemical Reactivity and Transformations

This compound undergoes a variety of chemical reactions typical of ketones, making it a versatile intermediate in organic synthesis. Key reactions include reduction to the corresponding alcohol, oxidation to a lactone, and reactions involving the formation of an enolate.

Reduction to 4-Propylcyclohexanol

The reduction of the carbonyl group in this compound yields 4-propylcyclohexanol. This can be achieved using various reducing agents, with sodium borohydride being a common and mild choice.

Reaction Scheme for the Reduction of this compound

Caption: Reduction of this compound to 4-propylcyclohexanol.

Experimental Protocol (Adapted from a general procedure for cyclohexanone reduction):

Materials:

-

This compound

-

Methanol

-

Sodium borohydride (NaBH₄)

-

3 M Sodium hydroxide solution

-

Dichloromethane

-

Anhydrous sodium sulfate

Equipment:

-

Large test tube or round-bottom flask

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a large test tube, dissolve this compound in methanol.

-

Cool the solution in an ice bath and slowly add sodium borohydride in portions.[4]

-

After the addition is complete and the initial vigorous reaction has subsided, remove the test tube from the ice bath and let it stand at room temperature for 10 minutes.[4]

-

Add 3 M sodium hydroxide solution to the reaction mixture.

-

Transfer the mixture to a separatory funnel and extract with dichloromethane.

-

Wash the organic layer with water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude 4-propylcyclohexanol.

Baeyer-Villiger Oxidation

The Baeyer-Villiger oxidation converts cyclic ketones into lactones. For this compound, this reaction would yield a seven-membered ring lactone. A common reagent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA).

Reaction Scheme for the Baeyer-Villiger Oxidation of this compound

Caption: Baeyer-Villiger oxidation of this compound.

Experimental Protocol (Adapted from a general procedure):

Materials:

-

This compound

-

meta-Chloroperoxybenzoic acid (m-CPBA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

Procedure:

-

Dissolve this compound in dichloromethane in a round-bottom flask.

-

Add m-CPBA to the solution and stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution.

-

Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution to remove acidic byproducts.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude lactone product.

Enolate Chemistry: Alkylation and Aldol Condensation

The α-protons of this compound are acidic and can be removed by a strong base to form an enolate. This enolate is a powerful nucleophile and can participate in various carbon-carbon bond-forming reactions.

General Scheme for Enolate Formation and Reaction

Caption: General pathway for enolate formation and reaction.

3.3.1. α-Alkylation

Experimental Protocol (Conceptual, based on general procedures):

Materials:

-

This compound

-

Lithium diisopropylamide (LDA) solution in THF

-

An alkyl halide (e.g., methyl iodide)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate

Equipment:

-

Schlenk line or glovebox for handling air-sensitive reagents

-

Dry glassware

-

Low-temperature bath (e.g., dry ice/acetone)

Procedure:

-

In a flame-dried flask under an inert atmosphere, dissolve this compound in anhydrous THF and cool the solution to -78 °C.

-

Slowly add a solution of LDA in THF to the cooled solution and stir for a period to ensure complete enolate formation.

-

Add the alkyl halide to the enolate solution at -78 °C and allow the reaction to proceed.

-

Quench the reaction by adding saturated aqueous ammonium chloride solution.

-

Warm the mixture to room temperature and extract with diethyl ether.

-

Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, filter, and concentrate to obtain the crude α-alkylated product.

3.3.2. Aldol Condensation

This compound can undergo a self-aldol condensation or a crossed-aldol condensation with another carbonyl compound in the presence of a base.

Experimental Protocol (Conceptual, for self-aldol condensation):

Materials:

-

This compound

-

Sodium hydroxide or potassium hydroxide (as a catalyst)

-

Ethanol or another suitable solvent

-

Dilute hydrochloric acid

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser (if heating is required)

Procedure:

-

Dissolve this compound in ethanol in a round-bottom flask.

-

Add a catalytic amount of a base, such as sodium hydroxide.

-

Stir the reaction mixture at room temperature or with gentle heating. The reaction progress can be monitored by TLC.

-

Upon completion, neutralize the reaction mixture with dilute hydrochloric acid.

-

Extract the product with an organic solvent, wash the organic layer, dry, and concentrate to obtain the aldol addition product, which may dehydrate to form an α,β-unsaturated ketone.

Biological and Industrial Relevance

The primary industrial application of this compound is as a key intermediate in the synthesis of liquid crystals.[5] Its molecular structure is a foundational component for creating the mesogenic compounds that are essential for the functioning of liquid crystal displays (LCDs). The purity of this compound is critical in this application, as impurities can significantly degrade the performance of the final display.

In terms of biological activity, a study has shown that this compound can be stereoselectively reduced by anthracnose fungi to produce the corresponding cis- and trans-4-propylcyclohexanols. This biotransformation highlights the potential for enzymatic processes in the synthesis of chiral derivatives of this compound. However, there is currently limited information available regarding other specific pharmacological activities or its involvement in biological signaling pathways.

This technical guide is intended for informational purposes for qualified professionals and does not constitute a recommendation for any specific use. All experimental work should be conducted with appropriate safety precautions and in accordance with institutional and regulatory guidelines.

References

Spectroscopic Profile of 4-Propylcyclohexanone: A Technical Guide

Introduction

4-Propylcyclohexanone (CAS No: 40649-36-3, Molecular Formula: C9H16O, Molecular Weight: 140.22 g/mol ) is a ketone derivative of cyclohexane with a propyl substituent at the 4-position.[1][2][3][4] As a valuable chemical intermediate in organic synthesis, a thorough understanding of its spectroscopic characteristics is essential for researchers, scientists, and professionals in drug development for quality control, reaction monitoring, and structural confirmation. This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, complete with detailed experimental protocols and a logical workflow for its analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the carbon-hydrogen framework of a molecule. Below are the predicted ¹H and ¹³C NMR spectral data for this compound.

¹H NMR Spectral Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~2.2 - 2.4 | m | 4H | H-2, H-6 |

| ~1.9 - 2.1 | m | 2H | H-3a, H-5a (axial) |

| ~1.4 - 1.6 | m | 1H | H-4 |

| ~1.2 - 1.4 | m | 2H | H-3e, H-5e (equatorial) |

| ~1.2 - 1.4 | m | 2H | -CH2-CH2-CH3 |

| ~1.2 - 1.4 | m | 2H | -CH2-CH2-CH3 |

| ~0.9 | t | 3H | -CH2-CH2-CH3 |

¹³C NMR Spectral Data

While a definitive experimental spectrum with assignments is unavailable, a ¹³C NMR spectrum is accessible through public databases.[2] The predicted chemical shifts are as follows:

| Chemical Shift (δ) ppm | Assignment |

| ~211 | C=O (C-1) |

| ~41 | C-2, C-6 |

| ~37 | -CH2-CH2-CH3 |

| ~34 | C-4 |

| ~30 | C-3, C-5 |

| ~20 | -CH2-CH2-CH3 |

| ~14 | -CH2-CH2-CH3 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound, available from the NIST/EPA Gas-Phase Infrared Database, displays characteristic absorption bands corresponding to its functional groups.[3]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2930 | Strong | C-H stretch (alkyl) |

| ~2860 | Strong | C-H stretch (alkyl) |

| ~1715 | Strong | C=O stretch (ketone) |

| ~1450 | Medium | C-H bend (methylene) |

| ~1375 | Medium | C-H bend (methyl) |

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound is characterized by a molecular ion peak and several key fragment ions.[1]

| m/z | Relative Intensity | Assignment |

| 140 | ~20% | [M]⁺ (Molecular Ion) |

| 98 | ~70% | [M - C3H6]⁺ (McLafferty rearrangement) |

| 83 | ~40% | [M - C4H7]⁺ |

| 70 | ~50% | |

| 55 | ~100% | |

| 41 | ~85% |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses cited.

NMR Spectroscopy Protocol

Objective: To acquire ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

-

This compound sample

-

Deuterated chloroform (CDCl₃)

-

NMR tubes (5 mm)

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.6 mL of CDCl₃ in a clean, dry vial.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

-

Spectrometer Setup:

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Lock onto the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Acquisition:

-

Set the spectral width to approximately 12 ppm.

-

Use a 30° pulse angle and a relaxation delay of 1-2 seconds.

-

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to approximately 220 ppm.

-

Use a proton-decoupled pulse sequence.

-

Employ a 45° pulse angle and a relaxation delay of 2-5 seconds.

-

Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the spectra and perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak of CDCl₃ (δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum.

-

FT-IR Spectroscopy Protocol

Objective: To identify the functional groups present in this compound.

Materials:

-

This compound sample (liquid)

-

FT-IR spectrometer with a liquid sample holder or an Attenuated Total Reflectance (ATR) accessory.

-

Salt plates (e.g., NaCl or KBr) if using a liquid cell.

Procedure (using ATR):

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal to account for atmospheric and instrumental contributions.

-

Sample Application: Place a small drop of this compound directly onto the ATR crystal.

-

Spectrum Acquisition:

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Label the significant peaks.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials:

-

This compound sample

-

A suitable volatile solvent (e.g., dichloromethane or hexane)

-

GC-MS instrument equipped with a capillary column (e.g., DB-5ms or equivalent).

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in the chosen solvent.

-

GC-MS Instrument Setup:

-

Injector: Set the injector temperature to 250 °C. Use a split injection mode (e.g., 50:1 split ratio).

-

GC Oven Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: Increase to 250 °C at a rate of 10 °C/min.

-

Final hold: Hold at 250 °C for 5 minutes.

-

-

Carrier Gas: Use helium at a constant flow rate (e.g., 1 mL/min).

-

Mass Spectrometer:

-

Ionization mode: Electron Ionization (EI) at 70 eV.

-

Mass range: Scan from m/z 35 to 300.

-

Ion source temperature: 230 °C.

-

Quadrupole temperature: 150 °C.

-

-

-

Injection and Acquisition: Inject 1 µL of the prepared sample into the GC-MS. Start the data acquisition.

-

Data Analysis:

-

Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

-

Extract the mass spectrum for this peak.

-

Identify the molecular ion peak and analyze the fragmentation pattern.

-

Experimental Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

Caption: Spectroscopic analysis workflow for this compound.

References

A Comprehensive Technical Guide to the Solubility of 4-Propylcyclohexanone

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the solubility of 4-propylcyclohexanone in various solvents. The document is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering both established data and methodologies for further investigation.

Introduction to this compound

This compound is a cyclic ketone with the chemical formula C₉H₁₆O. Its structure, consisting of a cyclohexane ring substituted with a propyl group and a ketone functional group, dictates its physicochemical properties, including its solubility. Understanding the solubility of this compound is crucial for a variety of applications, from reaction chemistry and purification to its formulation in pharmaceutical products.

Quantitative Solubility Data

Precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, its solubility in water has been established.

Table 1: Quantitative Solubility of this compound in Water

| Solvent | Temperature (°C) | Solubility (g/L) | Molar Solubility (mol/L) |

| Water | 20 | 1.96[1][2][3][4][5][6] | ~0.014 |

Molar solubility calculated using the molar mass of this compound (140.22 g/mol ).

Qualitative Solubility Profile

Based on the general principles of solubility for ketones, a qualitative assessment of this compound's solubility in various organic solvents can be inferred. The "like dissolves like" principle suggests that its solubility will be influenced by the polarity of the solvent. As a relatively non-polar molecule due to the cyclohexane and propyl groups, it is expected to be more soluble in non-polar organic solvents.

Table 2: Predicted Qualitative Solubility of this compound in Common Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Non-Polar | Hexane, Toluene, Diethyl Ether | High | The non-polar alkyl chain and cyclohexane ring of this compound interact favorably with non-polar solvents. |

| Polar Aprotic | Acetone, Tetrahydrofuran (THF) | Moderate to High | The ketone group provides some polarity, allowing for dipole-dipole interactions with polar aprotic solvents. |

| Polar Protic | Methanol, Ethanol | Moderate | The ability of the ketone's oxygen to act as a hydrogen bond acceptor allows for some interaction with protic solvents. However, the large non-polar region of the molecule may limit high solubility. |

| Aqueous (Acidic/Basic) | Dilute HCl, Dilute NaOH | Low | As a neutral compound, its solubility is not expected to be significantly affected by changes in pH. |

Experimental Protocol for Determining Solubility

For researchers requiring precise solubility data in specific solvents, the following experimental protocol provides a standardized method for its determination.

Materials and Equipment

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Thermostatically controlled shaker or water bath

-

Vials with screw caps

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The excess solid is crucial to ensure saturation.

-

Equilibrate the vials in a thermostatically controlled shaker or water bath at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow undissolved solute to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask to remove any suspended microparticles.

-

Dilute the filtered solution with an appropriate solvent to a concentration suitable for the analytical method to be used.

-

-

Quantification:

-

Analyze the concentration of this compound in the diluted sample using a validated HPLC or GC method.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Calculate the concentration of this compound in the original saturated solution based on the dilution factor.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L), and specify the temperature at which the measurement was made.

-

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

While quantitative solubility data for this compound in organic solvents is limited in the current literature, its known solubility in water and the general principles of ketone solubility provide a foundational understanding. For applications requiring precise solubility values, the detailed experimental protocol outlined in this guide offers a robust methodology for their determination. This technical guide serves as a comprehensive resource for scientists and researchers, enabling informed decisions in experimental design and formulation development involving this compound.

References

Synthesis of 4-Propylcyclohexanone from 4-Propylphenol: A Technical Guide

This document provides an in-depth technical guide for the synthesis of 4-propylcyclohexanone from 4-propylphenol, tailored for researchers, scientists, and professionals in drug development. The synthesis is a two-step process involving the catalytic hydrogenation of 4-propylphenol to yield 4-propylcyclohexanol, followed by the oxidation of this intermediate to the target compound, this compound. This guide details the experimental protocols, presents quantitative data in structured tables, and includes process diagrams for clarity.

Overall Synthesis Pathway

The conversion of 4-propylphenol to this compound is achieved through two sequential reactions:

-

Catalytic Hydrogenation: The aromatic ring of 4-propylphenol is reduced to a cyclohexane ring using a metal catalyst and hydrogen, producing 4-propylcyclohexanol.

-

Oxidation: The secondary alcohol group of 4-propylcyclohexanol is oxidized to a ketone, yielding this compound.

An In-depth Technical Guide to 4-Propylcyclohexanone: Synthesis, Properties, and Applications

This technical guide provides a comprehensive overview of 4-Propylcyclohexanone, a substituted cyclohexanone derivative. The document is intended for researchers, scientists, and professionals in drug development and chemical synthesis. It covers the compound's known synthesis methods, physicochemical properties, and its role as a chemical intermediate, with a focus on detailed experimental protocols and structured data presentation.

Introduction and Historical Context

This compound, with the chemical formula C₉H₁₆O, is a cyclic ketone that has found utility as a key intermediate in the synthesis of more complex molecules, notably in the field of liquid crystal displays.[1] While detailed historical records of its initial discovery and first synthesis are not extensively documented in readily available scientific literature, its preparation is rooted in the broader history of cyclohexanone derivatives chemistry. The synthesis of the parent compound, cyclohexanone, was first reported in 1888 by Edmund Drechsel.[2] Modern synthesis routes for this compound, such as the catalytic hydrogenation of 4-propylphenol, represent advancements in catalytic chemistry, allowing for more efficient and specific production.

This guide will focus on the well-documented aspects of this compound, including its synthesis, physical and chemical properties, and established applications.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized in the tables below, providing a clear reference for laboratory and industrial applications.

Table 1: General and Physical Properties

| Property | Value | Reference |

| CAS Number | 40649-36-3 | [2][3][4][5][6] |

| Molecular Formula | C₉H₁₆O | [3][4] |

| Molecular Weight | 140.22 g/mol | [2][3][4][5][6] |

| Appearance | Liquid | [3] |

| Boiling Point | 219 °C at 1013 hPa | |

| Melting Point | < -70 °C | |

| Density | 0.91 g/cm³ at 20 °C | |

| Vapor Pressure | 0.23 hPa at 20 °C | |

| Solubility in Water | 1.96 g/L | |

| Refractive Index (n20/D) | 1.453 | |

| Flash Point | 86 °C (closed cup) | |

| Autoignition Temperature | 320 °C |

Table 2: Spectroscopic Data

| Spectroscopic Method | Key Data Points | Reference |

| Mass Spectrometry (GC-MS) | NIST Number: 135297 | [3] |

| Infrared (IR) Spectroscopy | Vapor Phase IR Spectra available from SpectraBase | [3] |

| ¹³C NMR Spectroscopy | Data available from SpectraBase | [3] |

Synthesis of this compound

The most prominently described method for the synthesis of this compound is the catalytic hydrodeoxygenation (HDO) of 4-propylphenol. This process involves the reduction of the phenol ring and the deoxygenation of the hydroxyl group in a single catalytic step.

Experimental Protocol: Catalytic Hydrodeoxygenation of 4-Propylphenol

This protocol is based on a general procedure for the synthesis of n-propylcyclohexane, n-propylbenzene, and 4-n-propylcyclohexanone from 4-propylphenol.[4]

Materials and Equipment:

-

4-Propylphenol (5.0 mmol, 681 mg)

-

Platinum on carbon catalyst (2 wt% Pt loading, 98 mg)

-

Deionized water (40 mL)

-

High-pressure batch reactor (e.g., OM Lab-Tech MMJ-100, SUS316, 100 mL)

-

Hydrogen gas (H₂)

-

Ethyl acetate

-

2-Isopropylphenol (internal standard)

-

Gas chromatograph (GC) with a capillary column (e.g., HR-1, 0.25 mm I.D. x 50 µm)

-

Gas chromatograph-mass spectrometer (GC-MS) with a similar capillary column

-

Centrifuge

Procedure:

-

To a pre-dried high-pressure batch reactor, add 4-propylphenol (681 mg), the platinum catalyst (98 mg), and deionized water (40 mL).[4]

-

Seal the reactor and pressurize with hydrogen gas to 2 MPa at room temperature.[4]

-

Heat the reactor to the desired reaction temperature (e.g., 300 °C) while maintaining continuous stirring at 600 rpm.[4]

-

Maintain the reaction at the set temperature for 1 hour.[4]

-

After the reaction is complete, cool the reactor to room temperature.

-

Extract the reaction mixture with ethyl acetate.

-

Analyze the organic layer by GC and GC-MS using 2-isopropylphenol as an internal standard to determine the yield of this compound and other products.[4]

-

The catalyst can be recovered by centrifugation, followed by washing with ethyl acetate and drying in an oven at 120 °C for 2 hours for potential reuse.[4]

Yield:

Under specific conditions (300 °C, 1 hour), the reported yield for this compound was 14%.[4] Other products included n-propylbenzene (33%) and n-propylcyclohexane (7%).[4]

Synthesis Workflow Diagram

References

- 1. Efficient Synthesis of cis-4-Propylcyclohexanol Using a Mutant Alcohol Dehydrogenase Coupled with Glucose Dehydrogenase [mdpi.com]

- 2. Cyclohexanone - Wikipedia [en.wikipedia.org]

- 3. This compound | C9H16O | CID 142482 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. Ketamine - Wikipedia [en.wikipedia.org]

- 6. prepchem.com [prepchem.com]

Commercial Availability and Technical Guide for 4-Propylcyclohexanone

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of 4-Propylcyclohexanone (CAS No. 40649-36-3), a key intermediate in various chemical syntheses, particularly in the manufacturing of liquid crystals. This document details commercial suppliers, typical product specifications, and relevant experimental protocols for its synthesis and analysis.

Introduction to this compound

This compound is a cyclic ketone with the molecular formula C₉H₁₆O. Its chemical structure features a cyclohexane ring substituted with a propyl group at the 4-position. This compound serves as a crucial building block in organic synthesis, finding its primary application as an intermediate in the production of liquid crystals used in displays. The high purity of this compound is paramount for these applications, as even trace impurities can significantly impact the performance of liquid crystal devices.

Commercial Suppliers and Availability

This compound is readily available from a variety of commercial suppliers, ranging from large global distributors that offer research-grade quantities to specialized manufacturers that can provide bulk quantities for industrial applications. Key suppliers are located in North America, Europe, and Asia.

Table 1: Prominent Commercial Suppliers of this compound

| Supplier | Region(s) Served | Typical Purity | Available Quantities | Notes |

| Sigma-Aldrich (Merck) [1] | Global | ≥99.0% (GC) | 5 mL, 250 mL | Offers "for synthesis" grade. Provides detailed technical data including safety information and access to Certificates of Analysis (CoA) online.[1] |

| Thermo Scientific Chemicals (formerly Alfa Aesar) | Global | 99% | 25 g, 100 g | Product information and documentation are available through Fisher Scientific. |

| TCI America [2] | North America | >98.0% (GC) | 25 g, 250 g | Provides product specifications and safety data sheets. |

| Oakwood Chemical [3] | North America | 97%[3] | 250 mg, 1 g, 5 g, 25 g[3] | Offers various research quantities. |

| ChemUniverse | North America | Not specified | 5 g, 10 g, 25 g | Provides pricing for various quantities and offers bulk quotes upon request. |

| Hangzhou ZeErRui Chemical Co., Ltd. [4] | Asia | 99%[4] | 25 kg/drum [4] | A manufacturer in China focused on APIs and advanced intermediates, offering bulk quantities.[4] |

| GlobalChemMall [5] | Asia | Not specified | Per kg | An online marketplace that connects buyers with Chinese manufacturers of liquid crystal monomers.[5] |

| Apollo Scientific Ltd. [6] | Europe, North America | Not specified | Gram to kilogram | A UK-based trader with distribution in the US. |

| Glentham Life Sciences [6] | Europe | Not specified | Not specified | A UK-based trader.[6] |

| abcr GmbH [6] | Europe, North America | Not specified | Not specified | A German supplier with a US presence.[6] |

Disclaimer: The information in this table is based on publicly available data and is subject to change. Please consult the suppliers directly for the most current information on product specifications, availability, and pricing.

Product Specifications

The quality and purity of this compound are critical for its applications. Manufacturers and suppliers typically provide a Certificate of Analysis (CoA) with each batch, detailing the results of quality control testing.

Table 2: Typical Specifications for this compound

| Parameter | Typical Specification | Analysis Method |

| Appearance | Colorless liquid | Visual |

| Purity (Assay) | ≥99.0% | Gas Chromatography (GC) |

| Identity | Conforms to structure | Infrared Spectroscopy (IR) |

| Density (20°C) | 0.906 - 0.908 g/cm³ | Densitometry |

| Refractive Index (n20/D) | ~1.453 | Refractometry |

Experimental Protocols

This section provides detailed methodologies for the synthesis and analysis of this compound, based on established procedures.

Synthesis of this compound from 4-Propylphenol

A common laboratory-scale synthesis involves the hydrogenation of 4-propylphenol.

Materials and Equipment:

-

4-propylphenol

-

Platinum-based catalyst (e.g., 2 wt% Pt on a support)

-

Deionized water

-

Hydrogen (H₂) gas

-

High-pressure batch reactor (e.g., OM Lab-Tech MMJ-100, SUS316, 100 mL) with magnetic stirring

-

Ethyl acetate (for extraction)

-

Standard laboratory glassware

-

Centrifuge

-

Drying oven

Procedure:

-

To a pre-dried high-pressure batch reactor, add 4-propylphenol (e.g., 5.0 mmol, 681 mg), the catalyst (e.g., 98 mg of 2 wt% Pt catalyst), and deionized water (e.g., 40 mL).

-

Seal the reactor and pressurize with hydrogen gas to 2 MPa at room temperature.

-

Heat the reactor to the desired reaction temperature (e.g., 300°C) while continuously stirring at 600 rpm.

-

Maintain the reaction at the set temperature for 1 hour.

-

After the reaction is complete, cool the reactor to room temperature.

-

Transfer the reaction mixture to a separatory funnel and extract the organic layer with ethyl acetate.

-

The organic layer, containing this compound along with other products, is then ready for analysis.

-

The catalyst can be recovered from the aqueous layer by centrifugation, washed with ethyl acetate, and dried in an oven at 120°C for 2 hours for potential reuse.

Quality Control Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the standard method for determining the purity of this compound and identifying any impurities.

Instrumentation:

-

Gas chromatograph (e.g., Shimadzu GC-14B) with a flame ionization detector (FID) or coupled to a mass spectrometer (e.g., Shimadzu GC-2010/PARVUM2).

-

Capillary column (e.g., HR-1, 0.25 mm I.D. × 50 m).

-

Injector and detector temperatures: typically 250-300°C.

-

Oven temperature program: A suitable temperature program is developed to separate the product from any starting material and byproducts. For example, starting at a lower temperature and ramping up to a higher temperature.

-

Carrier gas: Helium or hydrogen.

Procedure:

-

Prepare a dilute solution of the this compound sample in a suitable solvent (e.g., ethyl acetate).

-

If quantitative analysis is required, add an internal standard (e.g., 2-isopropylphenol) to the sample solution.

-

Inject a small volume (e.g., 1 µL) of the prepared solution into the GC.

-

Run the analysis using the established temperature program.

-

The purity is determined by the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.

-

The mass spectrometer is used to identify the main product and any impurities based on their mass spectra.

Visualizations

Supply Chain of this compound

The following diagram illustrates the typical supply chain for this compound, from raw material suppliers to end-users in research and industry.

Caption: Supply chain for this compound.

Experimental Workflow for Synthesis and Analysis

This diagram outlines the key steps in the synthesis and subsequent quality control analysis of this compound.

Caption: Synthesis and analysis workflow.

References

In-Depth Technical Safety Guide: 4-Propylcyclohexanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data for 4-Propylcyclohexanone (CAS No. 40649-36-3), compiled from available Safety Data Sheets (SDS), research literature, and predictive models. It is intended to inform researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of this compound.

Section 1: Chemical and Physical Properties

This compound is a cyclic ketone with the molecular formula C₉H₁₆O.[1] It is a colorless liquid at room temperature.[1] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₉H₁₆O | [1] |

| Molecular Weight | 140.22 g/mol | |

| CAS Number | 40649-36-3 | [1] |

| IUPAC Name | 4-propylcyclohexan-1-one | [1] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 219 °C at 1013 hPa | |

| Melting Point | -41.5 °C | |

| Density | 0.907 g/cm³ at 20 °C | |

| Vapor Pressure | 0.23 hPa at 20 °C | |

| Flash Point | 86 °C | |

| Auto-ignition Temperature | 320 °C | |

| Water Solubility | 1.96 g/L | |

| logP (Octanol-Water Partition Coefficient) | 2.5 (Predicted) |

Section 2: Toxicological Information

The toxicological profile of this compound indicates that it is a skin irritant and may cause an allergic skin reaction.[1] It is also classified as harmful to aquatic life with long-lasting effects.[1] Detailed toxicological data is summarized in Table 2.

Table 2: Toxicological Data for this compound

| Endpoint | Species | Route | Value | Classification | Reference |

| Acute Oral Toxicity | Rat | Oral | LD50 > 2000 mg/kg | Not Classified | |

| Skin Corrosion/Irritation | Rabbit | Dermal | - | Category 2 (Causes skin irritation) | [1] |

| Serious Eye Damage/Irritation | - | - | No data available | - | |

| Respiratory or Skin Sensitization | - | - | - | May cause an allergic skin reaction | |

| Germ Cell Mutagenicity | - | - | No data available | - | |

| Carcinogenicity | - | - | No data available | - | |

| Reproductive Toxicity | - | - | No data available | - | |

| STOT-Single Exposure | - | - | No data available | - | |

| STOT-Repeated Exposure | - | - | No data available | - | |

| Aspiration Hazard | - | - | No data available | - |

Section 3: Ecotoxicological Information

This compound is classified as harmful to aquatic life with long-lasting effects (Aquatic Chronic 3).[1] Due to the lack of specific experimental data for this compound, Quantitative Structure-Activity Relationship (QSAR) models and data from the structurally similar compound cyclohexanone are used to estimate its ecotoxicological impact.

Table 3: Ecotoxicological Data for this compound (Experimental and Predicted)

| Endpoint | Species | Duration | Value (mg/L) | Method | Reference |

| Acute Fish Toxicity | Pimephales promelas (Fathead Minnow) | 96h LC50 | 10 - 100 | Predicted (QSAR) | |

| Acute Daphnia Toxicity | Daphnia magna | 48h EC50 | 10 - 100 | Predicted (QSAR) | |

| Algae Toxicity | Pseudokirchneriella subcapitata | 72h EC50 | 10 - 100 | Predicted (QSAR) | |

| Biodegradation | - | - | Not readily biodegradable | Read-across from cyclohexanone |

Section 4: Experimental Protocols

Detailed experimental protocols for the toxicological and ecotoxicological evaluation of chemicals are established by international organizations such as the Organisation for Economic Co-operation and Development (OECD). For endpoints where specific data for this compound is not available, the standard testing methodologies are described below.

Synthesis of this compound

A common method for the synthesis of this compound is the hydrogenation of 4-propylphenol.[2]

-

Materials: 4-propylphenol, Platinum-based catalyst (e.g., 2 wt% Pt), deionized water, hydrogen gas, ethyl acetate.[2]

-

Apparatus: High-pressure batch reactor, magnetic stirrer, heating mantle, gas chromatograph (GC), gas chromatograph-mass spectrometer (GC-MS).[2]

-

Procedure: [2]

-

Charge the high-pressure batch reactor with 4-propylphenol (5.0 mmol), the catalyst (98 mg), and deionized water (40 mL).[2]

-

Seal the reactor and pressurize with hydrogen gas to 2 MPa at room temperature.[2]

-

Heat the reactor to the desired reaction temperature while stirring continuously at 600 rpm.[2]

-

Maintain the reaction temperature for 1 hour.[2]

-

After the reaction, cool the reactor to room temperature.

-

Extract the reaction mixture with ethyl acetate.[2]

-

Analyze the organic layer by GC and GC-MS to determine the product yield and purity.[2]

-

Skin Irritation Testing (OECD Guideline 404)

This test is designed to assess the potential of a substance to cause skin irritation.[3]

-

Test Animal: Albino rabbit.[3]

-

Procedure: [3]

-

Approximately 24 hours before the test, the fur on the dorsal area of the trunk of the animal is clipped.

-

A 0.5 mL (for liquids) or 0.5 g (for solids and semi-solids) amount of the test substance is applied to a small area (about 6 cm²) of skin and covered with a gauze patch.

-

The patch is removed after a 4-hour exposure period.

-

The skin is observed for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

-

The severity of the skin reactions is scored according to a standardized scale.

-

Acute Daphnia Toxicity Testing (OECD Guideline 202)

This test determines the acute immobilization of Daphnia magna.

-

Test Organism: Daphnia magna, aged less than 24 hours.

-

Procedure:

-

Prepare a series of test concentrations of the substance in a suitable medium.

-

Introduce daphnids into the test vessels containing the different concentrations.

-

Incubate the test vessels for 48 hours at 20 ± 2°C with a 16-hour light/8-hour dark cycle.

-

Observe the daphnids for immobilization at 24 and 48 hours. Immobilization is defined as the inability to swim within 15 seconds of gentle agitation.

-

Calculate the EC50, the concentration that immobilizes 50% of the daphnids.

-

Section 5: Visualizations

The following diagrams illustrate key workflows and logical relationships relevant to the safe handling and assessment of this compound.

Caption: Workflow for the safety assessment of a chemical compound.

Caption: Logical relationships for safe handling and emergency procedures.

References

4-Propylcyclohexanone PubChem and ChemSpider entries

An In-depth Technical Guide to the Physicochemical and Safety Data of 4-Propylcyclohexanone from Public Databases

This guide provides a comprehensive overview of the chemical and physical properties, spectral data, and safety information for this compound, compiled from leading public chemical databases. The information is intended for researchers, scientists, and professionals in drug development and chemical research. All quantitative data has been aggregated and organized into standardized tables for ease of reference and comparison.

Chemical Identifiers

Precise identification of a chemical substance is critical for accurate research and regulatory compliance. The following table summarizes the key identifiers for this compound from the PubChem database.

| Identifier Type | Value | Source |

| PubChem CID | 142482 | PubChem[1] |

| IUPAC Name | 4-propylcyclohexan-1-one | PubChem[1] |

| CAS Number | 40649-36-3 | PubChem[1] |

| Molecular Formula | C9H16O | PubChem[1] |

| InChI | InChI=1S/C9H16O/c1-2-3-8-4-6-9(10)7-5-8/h8H,2-7H2,1H3 | PubChem[1] |

| InChIKey | NQEDLIZOPMNZMC-UHFFFAOYSA-N | PubChem[1] |

| SMILES | CCCC1CCC(=O)CC1 | Sigma-Aldrich |

| EC Number | 406-810-4 | PubChem[1] |

Physicochemical Properties

The physical and chemical properties of a compound are fundamental to its application in research and development. The following table presents a summary of these properties for this compound, including both computed and experimentally determined values.

| Property | Value | Source |

| Molecular Weight | 140.22 g/mol | PubChem[1] |

| Physical Description | Liquid | PubChem[1] |

| Boiling Point | 219 °C at 1013 hPa | Merck Millipore[2] |

| Melting Point | < -70 °C | Sigma-Aldrich |

| Density | 0.907 g/cm³ at 20 °C | Merck Millipore[2] |

| Refractive Index | n20/D 1.453 | Sigma-Aldrich |

| Vapor Pressure | 0.23 hPa at 20 °C | Sigma-Aldrich |

| Solubility in Water | 1.96 g/L | Sigma-Aldrich |

| Flash Point | 86 °C (closed cup) | Merck Millipore[2] |

| Autoignition Temperature | 320 °C | Sigma-Aldrich |

| XLogP3 | 2.5 | PubChem[1] |

Spectral Information

Spectral data is essential for the structural elucidation and identification of chemical compounds. While raw spectral data is extensive, this section provides references to the types of spectra available for this compound.

| Data Type | Availability / Source |

| Mass Spectrometry (GC-MS) | Available from NIST Mass Spectrometry Data Center |

| Infrared (IR) Spectrum (Vapor Phase) | Available from SpectraBase |

| 13C NMR Spectra | Available from SpectraBase |

Safety and Hazard Information

Understanding the safety and hazard profile of a chemical is paramount for safe handling and experimental design. The following table summarizes the GHS classification and toxicological data for this compound.

| Category | Information | Source |

| GHS Pictogram | Irritant | PubChem[1] |

| GHS Signal Word | Warning | PubChem[1] |

| Hazard Statements | H315: Causes skin irritation.H317: May cause an allergic skin reaction.H412: Harmful to aquatic life with long lasting effects. | Merck Millipore[2] |

| Precautionary Statements | P261, P264, P272, P273, P280, P302 + P352 | Merck Millipore[2] |

| Toxicity Data (LD50 Oral, Rat) | > 2000 mg/kg | Merck Millipore[2] |

Experimental Protocols and Methodologies

Detailed experimental protocols for the generation of the above data are not directly provided within the PubChem and ChemSpider database entries. The data is aggregated from various sources, including depositions from chemical suppliers and curated databases like the NIST Mass Spectrometry Data Center. For specific experimental methodologies, researchers are advised to consult the primary literature and data sources cited within the database entries.

Visualization of a Chemical Data Workflow

For researchers utilizing online chemical databases, a structured workflow ensures comprehensive data collection and analysis. The following diagram illustrates a logical process for leveraging databases like PubChem and ChemSpider for compound investigation.

Caption: A workflow for utilizing chemical databases in research.

References

Methodological & Application

Application Notes and Protocols: Synthesis of cis-4-Propylcyclohexanol from 4-Propylcyclohexanone

Abstract

This document provides detailed application notes and experimental protocols for the stereoselective synthesis of cis-4-propylcyclohexanol from 4-propylcyclohexanone. The synthesis of the cis isomer is of significant interest as it is a key intermediate in the production of liquid crystal displays.[1] This report outlines and compares various synthetic strategies, including enzymatic reduction and chemical reduction using metal hydrides. Particular emphasis is placed on methods that afford high diastereoselectivity for the desired cis product. Detailed protocols, data summaries, and visual workflows are provided to aid researchers, scientists, and drug development professionals in the efficient and selective synthesis of cis-4-propylcyclohexanol.

Introduction

The stereoselective reduction of substituted cyclohexanones is a fundamental transformation in organic synthesis. The orientation of the hydroxyl group in the resulting cyclohexanol isomer, either cis or trans with respect to the substituent, is determined by the trajectory of hydride attack on the carbonyl group. Axial attack leads to the equatorial alcohol (trans product), while equatorial attack results in the axial alcohol (cis product). The steric bulk of the reducing agent and the substitution pattern of the cyclohexanone ring are critical factors influencing this selectivity.[2][3][4] For the synthesis of cis-4-propylcyclohexanol, achieving high selectivity is crucial for its application as a precursor in the manufacturing of liquid crystal displays.[1] This note explores and contrasts different methodologies to achieve this synthetic goal.

Comparative Analysis of Synthetic Methodologies

Several methods have been reported for the reduction of this compound. The choice of method significantly impacts the diastereomeric ratio (cis/trans) of the product, as well as the overall yield. The following tables summarize the quantitative data from different approaches.

Table 1: Comparison of Enzymatic and Chemical Reduction Methods

| Method | Reducing Agent/Catalyst | Substrate Conc. | Reaction Time | Yield (%) | cis:trans Ratio | Reference |

| Enzymatic Reduction | Mutant Alcohol Dehydrogenase (LK-TADH) + Glucose Dehydrogenase | 125 g/L | 5 h | 90.32 | 99.5:0.5 | [1] |

| Chemical Reduction | Sodium Borohydride (NaBH₄) | Not specified | Not specified | Not specified | 1:3.4 | [5] |

| Chemical Reduction | L-selectride (Lithium tri-sec-butylborohydride) | Not specified | Not specified | >98 | High cis selectivity | [6] |

| Fungal Biotransformation | Colletotrichum lagenarium | Not specified | 7 days | Not specified | 1:13 | [5] |

Table 2: Optimal Conditions for Enzymatic Synthesis of cis-4-Propylcyclohexanol [1]

| Parameter | Optimal Value |

| Temperature | 35 °C |

| pH | 7.0 - 8.0 |

| This compound Conc. | 125 g/L |

| LK-TADH Cell Dosage | 30 g/L |

| NAD⁺ Concentration | 0.1 g/L |

| GDH Cell Dosage | 10 g/L |

| Glucose:Substrate Ratio | 1.2 mol/mol |

Experimental Protocols

A detailed protocol for the highly cis-selective enzymatic reduction is provided below. This method offers excellent stereoselectivity and operates under mild, environmentally friendly conditions.[1]

Protocol 1: Enzymatic Synthesis of cis-4-Propylcyclohexanol using a Mutant Alcohol Dehydrogenase [1]

Materials:

-

This compound

-

Mutant alcohol dehydrogenase from Lactobacillus kefir (LK-TADH, A94T/F147L/L199H/A202L)

-

Glucose dehydrogenase (GDH)

-

NAD⁺

-

Glucose

-

2 M Sodium Carbonate (Na₂CO₃)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

2 L reaction vessel with pH and temperature control

Procedure:

-

Prepare a 2 L reaction system by combining the following under optimized conditions:

-

Temperature: 35 °C

-

pH: Maintained between 7.0 and 8.0

-

This compound concentration: 125 g/L

-

LK-TADH cell dosage: 30 g/L

-

NAD⁺ concentration: 0.1 g/L

-

GDH cell dosage: 10 g/L

-

Glucose to substrate molar ratio: 1.2:1

-

-

Automatically add 2 M Na₂CO₃ to the reaction mixture as needed to maintain the pH between 7.0 and 8.0.

-

Allow the reaction to proceed for 5 hours, or until the this compound is completely transformed. Reaction progress can be monitored by techniques such as gas chromatography (GC).

-

Once the reaction is complete, extract the reaction solution three times with an equal volume of ethyl acetate.

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate by rotary evaporation to obtain the final product, cis-4-propylcyclohexanol.

Diagrams and Visualizations

Diagram 1: Chemical Reaction Workflow

Caption: Workflow for the synthesis of cis-4-propylcyclohexanol.

Diagram 2: Logical Relationship of Reagent Choice and Stereoselectivity

Caption: Reagent choice dictates stereochemical outcome.

Conclusion

The synthesis of cis-4-propylcyclohexanol can be achieved through various methods, with enzymatic reduction standing out as a highly efficient and selective approach. The use of a mutant alcohol dehydrogenase (LK-TADH) provides a green and effective route to the desired cis isomer with excellent yield and diastereoselectivity (99.5:0.5).[1] For chemical reductions, the choice of a sterically bulky reducing agent such as L-selectride is critical for favoring the formation of the cis product, whereas smaller reagents like NaBH₄ predominantly yield the trans isomer.[5][6] The protocols and data presented herein serve as a valuable resource for researchers aiming to synthesize cis-4-propylcyclohexanol for applications in liquid crystal technology and other areas of chemical and pharmaceutical development.

References

- 1. mdpi.com [mdpi.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. pubs.acs.org [pubs.acs.org]